![molecular formula C12H20Cl2OSi2 B12555046 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one CAS No. 142087-85-2](/img/structure/B12555046.png)
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one: is a unique organosilicon compound characterized by its cyclobutanone core with dichloro and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one typically involves the reaction of cyclobutanone derivatives with chlorinating agents and trimethylsilyl reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dichloro groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various organic groups.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one involves its interaction with various molecular targets. The compound’s dichloro and trimethylsilyl groups allow it to participate in a range of chemical reactions, influencing molecular pathways and processes. The exact pathways depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dichloro-3,4-dihydronaphthalen-1-one: Shares the dichloro functional group but differs in its core structure.
4,4-Dichloro-2,3-bis(trimethylsilyl)-2-cyclobuten-1-one: Similar in having dichloro and trimethylsilyl groups but with a different ring structure.
Uniqueness
2,2-Dichloro-3,4-bis[(trimethylsilyl)methylidene]cyclobutan-1-one is unique due to its cyclobutanone core combined with both dichloro and trimethylsilyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
142087-85-2 |
|---|---|
Molekularformel |
C12H20Cl2OSi2 |
Molekulargewicht |
307.36 g/mol |
IUPAC-Name |
2,2-dichloro-3,4-bis(trimethylsilylmethylidene)cyclobutan-1-one |
InChI |
InChI=1S/C12H20Cl2OSi2/c1-16(2,3)7-9-10(8-17(4,5)6)12(13,14)11(9)15/h7-8H,1-6H3 |
InChI-Schlüssel |
GQCTWLUHAQRJOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=C1C(=C[Si](C)(C)C)C(C1=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
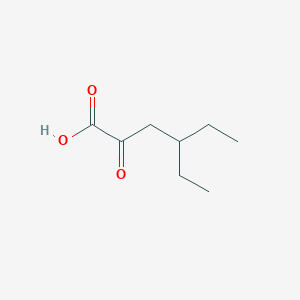

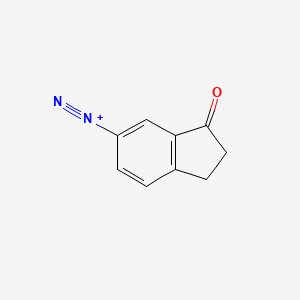
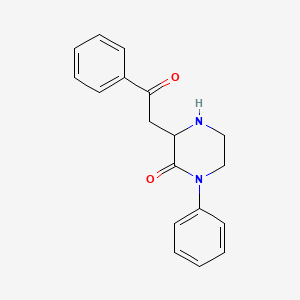
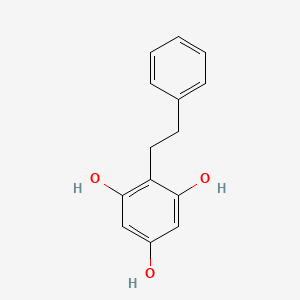
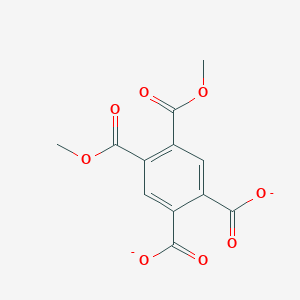
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]pentanedioic acid](/img/structure/B12555000.png)
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)

![N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide](/img/structure/B12555010.png)
![1-[1-(4-Iodothiophen-2-yl)cyclohexyl]piperidine](/img/structure/B12555015.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]](/img/structure/B12555031.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis{4-[(6-methoxyhexyl)oxy]benzene}](/img/structure/B12555037.png)
